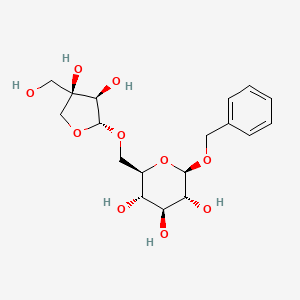
Icariside F2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cancer Therapy
Icariside F2, a flavonol glycoside, is being explored for its anti-cancer properties. It induces apoptosis in various human cancer cell lines by targeting multiple signaling pathways such as STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin. This suggests that this compound's collective activity, rather than a single effect, could play a significant role in cancer therapy (Khan et al., 2015). Additionally, this compound's anti-tumor effects extend to acute myeloid leukemia, as seen in the U937 cell line, where it induces apoptosis and inactivates STAT3-related signaling (Sangmin Kang et al., 2012).
Neuroprotection
This compound has demonstrated neuroprotective effects, particularly in the context of ischemic stroke. It targets the Nrf2 and the OXPHOS/NF‐κB/ferroptosis pathway, mimicking ischemic preconditioning neuroprotection (Jian-mei Gao et al., 2022). Additionally, it has shown promise in Alzheimer's disease models by reducing spatial learning and memory impairments and targeting beta-amyloid production (Lingli Yan et al., 2017).
Cardioprotection
In the context of cardiac health, this compound ameliorates diabetic cardiomyopathy in diabetic rats by activating the Akt/NOS/NF-κB signaling pathway (Lu Yang et al., 2017). It also attenuates cardiac remodeling through the AMPKα2/mTORC1 pathway, offering potential for treatment in malignant cardiac remodeling (Xiao-Yu Liu et al., 2018).
Other Applications
This compound has also shown potential in enhancing the differentiation of adipose tissue-derived stem cells to Schwann cells, which could be significant in treating erectile dysfunction following cavernous nerve injury (T. Zheng et al., 2018). Moreover, it has been studied for its role in stimulating osteogenesis and inhibiting adipogenesis in multipotential stromal cells, implicating potential in treating bone diseases (Dawei Zhang et al., 2021).
Safety and Hazards
The safety data sheet of Icariside F2 suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Icariside F2, also known as Icariside II, is an active flavonoid extracted from the traditional Chinese medicinal herb Epimedii . It has been found to target several proteins, including SRC, CTNNB1, HSP90AA1, MAPK1, and RELA . These proteins play crucial roles in various cellular processes, including cell proliferation, cell cycle regulation, and apoptosis .
Mode of Action
This compound interacts with its targets to induce a range of cellular changes. For instance, in human glioblastoma cells, this compound induced G0/G1 cell cycle arrest by downregulating G1/S transition cyclin D while upregulating cyclin-dependent kinase inhibitors p21 and p27, dependent on the Akt-FOXO3a pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate autophagy via the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β signaling pathways . These pathways are involved in cell survival, growth, and metabolism, and their modulation can lead to downstream effects such as apoptosis and cell cycle arrest .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Due to its poor aqueous solubility and permeability, its bioavailability is limited . More strategies are being developed to improve its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are profound. It exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers . The antitumorigenic activity of this compound was also proven through cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .
生化学分析
Biochemical Properties
Icariside F2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate autophagy via the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β signaling pathways .
Cellular Effects
This compound exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers . It has been proven to trigger cell cycle arrest, autophagy, reduce cellular metabolism, and inhibit cancer metastasis and tumor-associated angiogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to effectively bind to specific proteins in the novel coronavirus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to reduce tumor weight and volume in various animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMQSVWMCODQIP-FQXXIRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Icariside F2 and where has it been found in nature?
A1: this compound is a naturally occurring glycoside. It has been isolated from various plant species, including Campanula takesimana (Korean Bellflower) [], Eucommia ulmoides Oliver (duzhong) [], Angelica sinensis (Oliv.) Diels [], and Serissa japonica [].
Q2: Has this compound been found to possess any biological activities?
A2: Yes, this compound has shown potential anti-inflammatory activity. For instance, it demonstrated significant inhibitory effects on nuclear factor kappa B (NF-κB) transcriptional activity in HepG2 cells []. Additionally, a glycolipid mixture primarily composed of this compound, Cardenolide Di-Hexopyranoside, and Di Galactosyl Di Acyl Glycerol, displayed antifungal activity against Macrophomina phaseolina [].
Q3: Are there any studies investigating the mechanism of action of this compound?
A3: While the provided research mentions this compound's isolation and some biological activity, there is limited information regarding its specific mechanism of action. Further research is needed to fully elucidate how this compound interacts with its molecular targets and exerts its effects.
Q4: Are there any analytical methods available to identify and quantify this compound?
A4: Yes, researchers have successfully used a combination of techniques to characterize and isolate this compound. These include:
- Chromatographic Methods: Various chromatographic techniques such as silica gel, ODS, Sephadex LH-20, and HPLC have been employed for the isolation and purification of this compound [, , ].
- Spectroscopic Analysis: Structural elucidation of this compound has been achieved through spectroscopic methods, including NMR and ESIMS [, ].
Q5: Are there any known structural analogs of this compound and do they share similar activities?
A5: While the provided research doesn't delve into specific structural analogs of this compound, it does highlight other compounds isolated alongside it that exhibit biological activities. For example, compounds like quercetin and kaempferol, isolated from Eucommia ulmoides alongside this compound, displayed potent sEH inhibitory and NF-κB inhibitory activities []. This suggests that structural similarities within this class of compounds might contribute to shared or related biological profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)
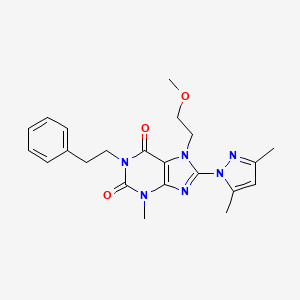
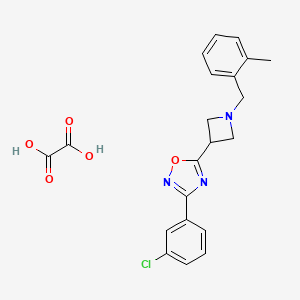
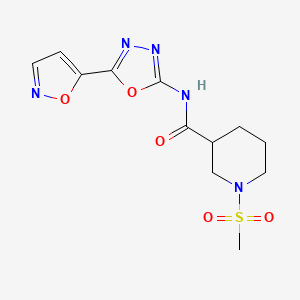

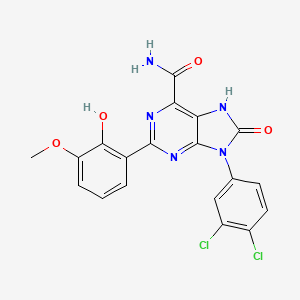
![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)
![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)
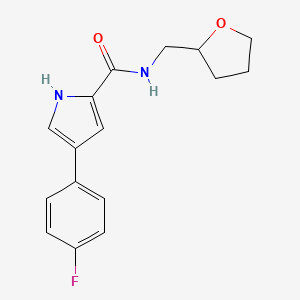
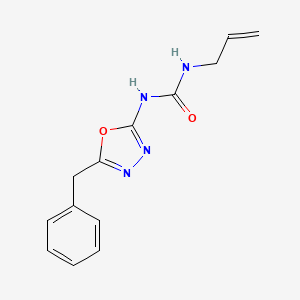
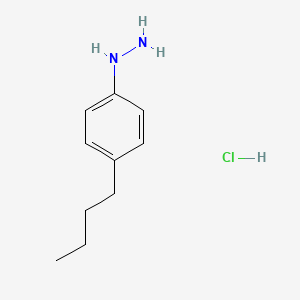

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)